Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1048920-45-1 . It has a molecular weight of 214.31 . The compound is in liquid form .
Synthesis Analysis
The 3-Aminopyrrolidine building block is used as an intermediate for many pharmaceutically active substances . Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 3-(2-aminoethyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.31 . The compound is in liquid form .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is utilized in various synthetic and structural analyses. For instance, Chung et al. (2005) describe its use in an enantioselective nitrile anion cyclization for synthesizing N-tert-butyl disubstituted pyrrolidines. This method achieved high yields and enantiomeric excess, indicating its efficiency in asymmetric synthesis (Chung et al., 2005). Naveen et al. (2007) reported on the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, confirming its structure through X-ray diffraction studies (Naveen et al., 2007).
Application in Drug Synthesis
This compound is employed in the synthesis of various drugs. For example, Herath and Cosford (2010) used it in the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating its potential in streamlining drug synthesis processes (Herath & Cosford, 2010).
Chemical Reaction Studies
Research by Bonnet et al. (2001) involves the reaction of magnesiated bases on substituted pyridines using compounds like N-(tert-butyl)pyrrolidine-1-carboxylate. This study contributes to understanding the reactivity and selectivity in organic synthesis (Bonnet et al., 2001).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBMDKAYOQBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669524 | |
Record name | tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048920-45-1 | |
Record name | tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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